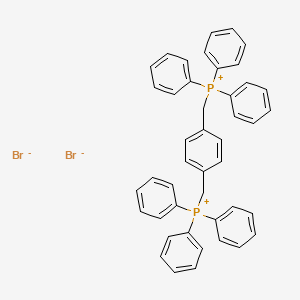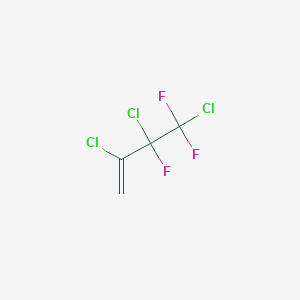
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of butene derivatives. One common method includes the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with a suitable base under controlled conditions to introduce the desired halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and phase-transfer agents can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like water can add across the double bond.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups.
Addition Reactions: Formation of saturated compounds with added electrophiles or nucleophiles.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or other oxidized/reduced products.
Scientific Research Applications
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene involves its interaction with molecular targets through its halogen atoms and double bond. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparison with Similar Compounds
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Comparison: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. For example, 4-Bromo-1,1,2-trifluoro-1-butene contains bromine instead of chlorine, leading to different reactivity and applications. Similarly, 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione has a different structural framework, affecting its chemical behavior and uses.
Properties
IUPAC Name |
2,3,4-trichloro-3,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNITLQHAQGMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380278 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-98-9 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
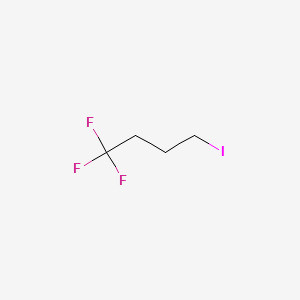


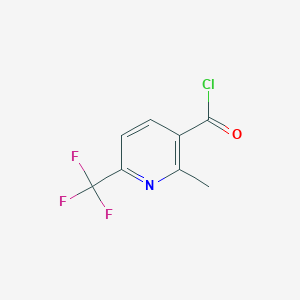
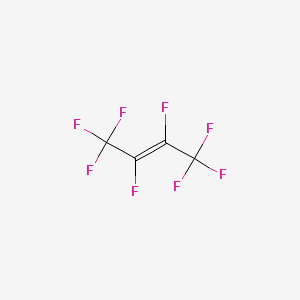
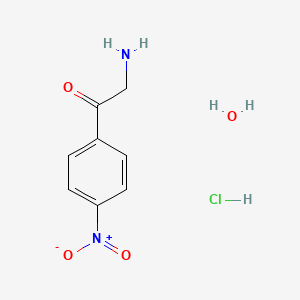
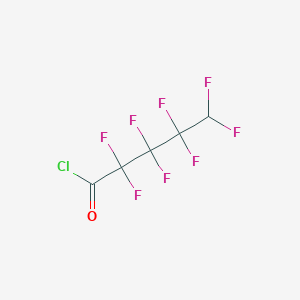
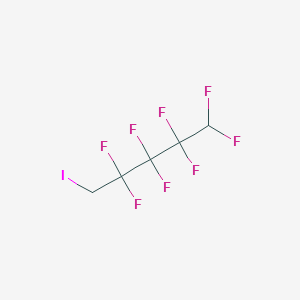
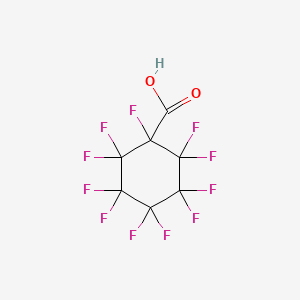

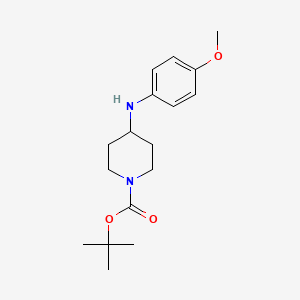
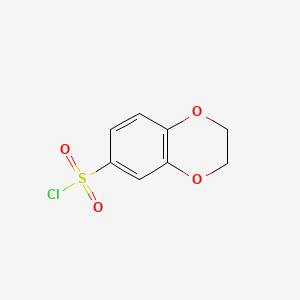
![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)
